molecular formula C7H8N4S4 B5610420 2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole

2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole

Cat. No.: B5610420
M. Wt: 276.4 g/mol
InChI Key: PKZJXISQRWDOGI-UHFFFAOYSA-N
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Description

2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiadiazole rings connected by a sulfanyl bridge, making it a unique and interesting molecule for various scientific applications.

Scientific Research Applications

2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate reagents to form the desired product. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of thiadiazole.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The presence of sulfur and nitrogen atoms in the thiadiazole rings allows for strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole is unique due to its dual thiadiazole rings connected by a sulfanyl bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S4/c1-4-8-10-6(14-4)12-3-13-7-11-9-5(2)15-7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJXISQRWDOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole
Reactant of Route 5
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole
Reactant of Route 6
2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole

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